molecular formula C16H15N3O3 B8677172 1-(4-methoxybenzyl)-3-methyl-5-nitro-1H-indazole

1-(4-methoxybenzyl)-3-methyl-5-nitro-1H-indazole

Cat. No. B8677172
M. Wt: 297.31 g/mol
InChI Key: QELQYFDTPLVUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552022B2

Procedure details

3-methyl-5-nitro-1H-indazole (1.0 g, 5.6 mmol) was dissolved in DMF (11.2 mmol) and cesium carbonate (2.0 g, 6.2 mmol) added. The slurry was cooled to 0° C. and p-methoxy benzyl chloride (0.97 g, 6.2 mmol) added to vigorously stirred slurry drop wise. The slurry was stirred at 0° C. for 1 hour, the cooling bath removed and the mixture stirred at RT for 3 h. The mixture was diluted with 4:1 water:saturated sodium bicarbonate (200 ml), extracted with EtOAc (3×50 ml), the organic fractions combined, washed with brine, dried over Na2SO4, filtered and the volatiles removed in vacuum. The product was purified by chromatography on SiO2 eluting with 30% acetone:hexanes to give the titled compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 mmol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[NH:4][N:3]=1.CN(C=O)C.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:25][O:26][C:27]1[CH:34]=[CH:33][C:30]([CH2:31]Cl)=[CH:29][CH:28]=1>>[CH3:25][O:26][C:27]1[CH:34]=[CH:33][C:30]([CH2:31][N:4]2[C:5]3[C:10](=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=3)[C:2]([CH3:1])=[N:3]2)=[CH:29][CH:28]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NNC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
11.2 mmol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0.97 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath removed
STIRRING
Type
STIRRING
Details
the mixture stirred at RT for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with 4:1 water
EXTRACTION
Type
EXTRACTION
Details
saturated sodium bicarbonate (200 ml), extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuum
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on SiO2 eluting with 30% acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(CN2N=C(C3=CC(=CC=C23)[N+](=O)[O-])C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.